molecular formula C17H30O2 B14435741 10-Undecenoic acid, 5-hexenyl ester CAS No. 76293-70-4

10-Undecenoic acid, 5-hexenyl ester

Cat. No.: B14435741
CAS No.: 76293-70-4
M. Wt: 266.4 g/mol
InChI Key: HJCMEKJDZVRSGY-UHFFFAOYSA-N
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Description

10-Undecenoic acid, 5-hexenyl ester (CAS 76293-70-4) is a bifunctional unsaturated ester with significant potential in materials science and polymer research. Its molecular structure features two terminal double bonds (C=CCCCCCCCCC(=O)OCCCCC=C ), making it a valuable monomer for acyclic diene metathesis (ADMET) polymerization, a key technique for synthesizing advanced thermoplastic and thermosetting polyesters . This compound serves as a versatile building block for creating polymers with tailored properties, including potential flame retardancy when copolymerized with phosphorus-containing monomers . As an ester derivative of 10-undecenoic acid, which is known for its antifungal and antimicrobial activities achieved through mechanisms such as microbial cell membrane disruption and inhibition of ergosterol synthesis , this specific ester may also be of interest in related biochemical and bioconjugation research. The terminal double bonds further enable its use as a linking molecule for surface functionalization in biosensor development and for conjugating other biomolecules . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

76293-70-4

Molecular Formula

C17H30O2

Molecular Weight

266.4 g/mol

IUPAC Name

hex-5-enyl undec-10-enoate

InChI

InChI=1S/C17H30O2/c1-3-5-7-9-10-11-12-13-15-17(18)19-16-14-8-6-4-2/h3-4H,1-2,5-16H2

InChI Key

HJCMEKJDZVRSGY-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)OCCCCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Undecenoic acid, 5-hexenyl ester typically involves the esterification of 10-undecenoic acid with 5-hexen-1-ol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction can be represented as follows:

10-Undecenoic acid+5-Hexen-1-olAcid Catalyst10-Undecenoic acid, 5-hexenyl ester+Water\text{10-Undecenoic acid} + \text{5-Hexen-1-ol} \xrightarrow{\text{Acid Catalyst}} \text{10-Undecenoic acid, 5-hexenyl ester} + \text{Water} 10-Undecenoic acid+5-Hexen-1-olAcid Catalyst​10-Undecenoic acid, 5-hexenyl ester+Water

Industrial Production Methods

In industrial settings, the esterification process is often carried out in large reactors with continuous stirring and temperature control to ensure optimal yield and purity. The reaction mixture is typically purified by distillation or recrystallization to obtain the desired ester.

Chemical Reactions Analysis

Types of Reactions

10-Undecenoic acid, 5-hexenyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 10-undecenoic acid and 5-hexen-1-ol in the presence of an acid or base.

    Oxidation: The double bonds in the ester can be oxidized to form epoxides or diols.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products Formed

    Hydrolysis: 10-Undecenoic acid and 5-hexen-1-ol.

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

Scientific Research Applications

10-Undecenoic acid, 5-hexenyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its antifungal and antibacterial activities.

    Industry: Used in the production of polymers, coatings, and lubricants.

Mechanism of Action

The mechanism by which 10-Undecenoic acid, 5-hexenyl ester exerts its effects is primarily through its interaction with biological membranes. The ester can disrupt the lipid bilayer, leading to increased membrane permeability and cell lysis. Additionally, it can inhibit the synthesis of essential fatty acids in microorganisms, thereby exerting its antimicrobial effects.

Comparison with Similar Compounds

Structural and Functional Differences

  • Chain Length and Unsaturation :

    • The 5-hexenyl ester features dual unsaturation (C10 and C5), enhancing its propensity for cyclization compared to saturated analogs (e.g., butyl or pentyl esters) .
    • Allyl and vinyl esters introduce additional reactive sites (allyl/propenyl groups), enabling polymerization or resin modification .
  • Synthetic Efficiency :

    • The 5-hexenyl ester achieves 50% yield in cyclization using Ru catalysts , whereas allyl esters are synthesized in high yields via enzymatic methods .
    • Vinyl esters require stabilization (e.g., MEHQ) due to their susceptibility to radical-initiated polymerization .
  • Applications :

    • Butyl and heptyl esters are linked to industrial uses (plasticizers, lubricants) due to their hydrophobicity and stability .
    • 5-Hexenyl and 5-hexenyl butyrate esters contribute to fruity and floral aromas in teas and fermented foods .

Reactivity in Chemical Reactions

  • Oxidation: Unlike 10-undecenoic acid methyl ester, which undergoes enzymatic hydroxylation at C9 , the 5-hexenyl ester’s reactivity at the C5 site remains unexplored in the evidence.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 10-undecenoic acid, 5-hexenyl ester, and how do reaction conditions influence yield?

  • Methodological Answer : The esterification of 10-undecenoic acid with alcohols (e.g., 5-hexen-1-ol) typically employs acid catalysts like sulfuric acid or p-toluenesulfonic acid. For example, methyl esters of 10-undecenoic acid are synthesized via refluxing with methanol and sulfuric acid, achieving quantitative yields . Solvent choice (e.g., dioxane/ethanol mixtures) and temperature optimization are critical for minimizing side reactions. Purification often involves distillation or flash chromatography. Researchers should monitor reaction progress using TLC or GC-MS .

Q. What analytical techniques are recommended for characterizing 10-undecenoic acid esters and verifying purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while Gas Chromatography-Mass Spectrometry (GC-MS) assesses purity and identifies byproducts. High-Performance Liquid Chromatography (HPLC) with chiral columns (e.g., Chiralpak AD) is used for stereochemical analysis, as demonstrated in enzymatic hydroxylation studies . Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared (FTIR) spectroscopy further characterize thermal stability and functional groups .

Q. What safety protocols are essential for handling 10-undecenoic acid derivatives in laboratory settings?

  • Methodological Answer : Due to flammability (GHS02) and skin/eye irritation risks (GHS07), researchers must use explosion-proof equipment, grounded containers, and fume hoods. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Spills should be absorbed with inert materials (e.g., quartz powder) and disposed of per local regulations . Storage requires airtight containers in cool, ventilated areas away from oxidizers .

Advanced Research Questions

Q. How can stereoselective synthesis of 10-undecenoic acid esters be achieved, and what tools validate enantiomeric purity?

  • Methodological Answer : Enzymatic methods using engineered P450 BM3 variants (e.g., WT/L407C-Ru1) enable regioselective hydroxylation of 10-undecenoic acid, which can be esterified to target derivatives. Chiral resolution involves converting products to Mosher esters (using MTPA-Cl) and analyzing via HPLC with polarimetric detection. Synthetic racemic standards are critical for benchmarking enantiomeric excess (ee) . Computational modeling (e.g., docking studies) aids in predicting enzyme-substrate interactions for rational design .

Q. How should researchers design in vitro assays to evaluate the bioactivity of 10-undecenoic acid esters, and how are data contradictions addressed?

  • Methodological Answer : Cytotoxicity assays (e.g., MTT or SRB) using diverse cell lines (e.g., MDA-MB-231, HepG2) require strict controls for pH, serum concentration, and incubation time. IC50 values should be calculated from dose-response curves (Table 3, ). Contradictions in bioactivity data may arise from cell line heterogeneity, impurity profiles, or assay conditions. Triangulate results with orthogonal assays (e.g., apoptosis markers) and validate purity via HPLC .

Q. What strategies optimize reaction yields for 10-undecenoic acid esters under green chemistry principles?

  • Methodological Answer : Solvent-free esterification or microwave-assisted reactions reduce energy consumption. Catalytic systems like lipases (e.g., Candida antarctica Lipase B) improve selectivity and reduce waste. Process Analytical Technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of reaction kinetics. For example, light-driven enzymatic systems (e.g., P450 BM3 hybrids) achieve 40% yield in hydroxylation with minimal byproducts .

Q. How do researchers investigate the metabolic stability of 10-undecenoic acid esters in biological systems?

  • Methodological Answer : Radiolabeled esters (e.g., ¹⁴C-tagged) are incubated with liver microsomes or hepatocytes to track metabolic pathways. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) identifies metabolites, while kinetic studies quantify half-life (t½) and clearance rates. Comparative analysis with structurally similar esters (e.g., methyl vs. heptyl) reveals structure-metabolism relationships .

Methodological Notes

  • Data Validation : Cross-reference spectroscopic data with databases like NIST Chemistry WebBook for accurate peak assignments .
  • Contradiction Management : Discrepancies in hazard classifications (e.g., aquatic toxicity in vs. ) necessitate adherence to the most stringent safety protocols.
  • Advanced Tools : Molecular dynamics simulations (e.g., GROMACS) model ester-enzyme interactions to guide biocatalyst design .

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